1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone
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Overview
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro and an azaspiro moiety, with a thiophene ring attached to the methanone group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the oxidation of the intermediate to form the methanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to an alcohol or amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophene derivatives.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: Lacks the thiophene and methanone groups, making it less versatile in chemical reactions.
Thiophen-3-ylmethanone: Contains the thiophene and methanone groups but lacks the spirocyclic structure, limiting its applications.
4-Piperidone propylene ketal: Similar spirocyclic structure but different functional groups, leading to distinct chemical properties and reactivity.
Uniqueness
1,5-Dioxa-9-azaspiro[55]undecan-9-yl(thiophen-3-yl)methanone stands out due to its combination of spirocyclic, thiophene, and methanone functionalities
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(11-2-9-18-10-11)14-5-3-13(4-6-14)16-7-1-8-17-13/h2,9-10H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZQPFUPCQJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CSC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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